Regioisomeric Differentiation: 3-Position (Meta) vs. 4-Position (Para) Substitution and Its Impact on GPR119 Agonism Potential
The target compound bears the methylenoxy-piperidine substituent at the 3-position (meta) of the benzamide ring, contrasting with the commercially available 4-position (para) regioisomer (CAS 1332530-77-4). While direct head-to-head pharmacological data for this specific pair is not publicly available, the GPR119 modulator patent WO2012123449A1 establishes that within the N-cyclopropyl-N-piperidinylbenzamide class, the position and connectivity of the piperidine-containing appendage are critical potency determinants, with certain regioisomers achieving EC₅₀ values ≤49 nM in cAMP assays, whereas closely related analogs with altered attachment points exhibit substantially reduced activity [1]. The 3-substitution pattern offers a distinct spatial presentation of the basic piperidine nitrogen for receptor interaction compared to the 4-substituted isomer, a difference that medicinal chemistry programs exploit for structure–activity relationship (SAR) exploration [1].
| Evidence Dimension | Regioisomeric substitution position (meta vs. para) and associated GPR119 agonist activity within the broader benzamide chemotype |
|---|---|
| Target Compound Data | 3-(piperidin-3-ylmethoxy) substitution (meta); no direct GPR119 EC₅₀ reported for CAS 1306739-81-0 |
| Comparator Or Baseline | 4-(piperidin-3-ylmethoxy) substitution (para) regioisomer CAS 1332530-77-4; N-cyclopropyl-N-piperidinylbenzamide analogs in WO2012123449A1 with EC₅₀ values ≤49 nM for optimized regioisomers |
| Quantified Difference | Regioisomeric attachment point differs; patent data demonstrate that within this chemotype, regioisomeric variation can produce >10-fold changes in GPR119 EC₅₀ |
| Conditions | GPR119 cAMP assay in HEK293 cells (WO2012123449A1 representative conditions); no head-to-head assay data for CAS 1306739-81-0 vs. CAS 1332530-77-4 |
Why This Matters
Selection of the correct regioisomer is essential for SAR studies targeting GPR119, as positional isomerism can fundamentally alter receptor binding and downstream signaling, impacting lead optimization campaigns.
- [1] WO2012123449A1 – N-cyclopropyl-N-piperidinylbenzamides as GPR119 modulators. Boehringer Ingelheim International GmbH. Examples and biological data. Google Patents. View Source
